![molecular formula C16H16N2O9 B1574452 NPEC-caged-LY 379268](/img/no-structure.png)
NPEC-caged-LY 379268
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Overview
Description
NPEC ((N)-1-(2-Nitrophenyl)ethoxycarbonyl) caged version of LY 379268, selective group II mGlu receptor agonist.
Scientific Research Applications
Photolysis in Experimental Neuroscience
NPEC-caged neuroactive amino acids, specifically those using 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) photoprotecting groups, have significant applications in experimental neuroscience. Their use in photolysis is crucial for isolating post-synaptic receptor activation from presynaptic processes. These compounds are particularly useful in determining receptor mechanisms in situ, facilitating the pharmacological dissection of signaling pathways, and enabling photostimulation or inhibition in neural networks. Unlike their MNI-caged counterparts, NPEC-caged ligands do not interfere with GABA-ergic transmission, even at high concentrations. This makes them suitable for studying glutamate receptors without adverse effects (Palma-Cerda et al., 2012).
Synthesis and Application in Biological Imaging
Another significant application of NPEC-caged compounds is in the synthesis of new caged coumarin fluorophores for biological imaging. These compounds exhibit a substantial fluorescence enhancement post-UV photolysis, making them valuable in tracking molecular dynamics with high spatiotemporal resolution in biological systems. The remarkable uncaging cross section of these compounds suggests their utility in cellular imaging applications, where they demonstrate robust fluorescence contrast enhancement and efficient noninvasive cellular delivery (Zhao et al., 2004).
Advancements in Phototrigger Applications
NPEC-caged ATP, particularly P(3)-[2-(4-hydroxyphenyl)-2-oxo]ethyl ATP, has been studied for its potential as a phototrigger for the rapid activation of electrogenic ion pumps. The effectiveness of this compound under various pH conditions demonstrates its capability as a biocompatible phototrigger for ATP-driven biological systems. This research highlights its potential in facilitating rapid and effective activation of biological processes through photolysis (Geibel et al., 2000).
properties
Product Name |
NPEC-caged-LY 379268 |
---|---|
Molecular Formula |
C16H16N2O9 |
Molecular Weight |
380.31 |
SMILES |
CC(O/C(O)=N/[C@@]1(C(O)=O)CO[C@@]2([H])[C@@](C(O)=O)([H])[C@]21[H])([H])C3=CC=CC=C3N(=O)=O |
synonyms |
(N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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